molecular formula C24H22N4O6 B2670576 (4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide CAS No. 1112440-49-9

(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide

Cat. No. B2670576
M. Wt: 462.462
InChI Key: APBBENSGJUWTMS-UHFFFAOYSA-N
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Description

(4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide is a useful research compound. Its molecular formula is C24H22N4O6 and its molecular weight is 462.462. The purity is usually 95%.
BenchChem offers high-quality (4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-3-[(4-fluorophenyl)acetyl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of thiophene and thiazolyl-thiophene hybrids, which include compounds with structural similarities to the given chemical. These compounds have been evaluated for their cytotoxicity against cancer cell lines, showing promising inhibitory activity. The presence of the thiazolidinone ring or thiosemicarbazide moiety significantly contributes to their efficacy (Atta & Abdel‐Latif, 2021).

Antimicrobial and Antifungal Applications

Another study focused on the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, revealing their antimicrobial and antifungal activities. These compounds exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, highlighting their potential in addressing microbial resistance issues (Abd Alhameed et al., 2019).

Structural Analysis

The crystal and molecular structure of related thiazolidine compounds has been analyzed, providing insights into their conformational characteristics and potential interactions with biological targets. This structural information is crucial for understanding the activity and optimizing the therapeutic potential of these compounds (Tinant et al., 2010).

Analgesic and Anti-inflammatory Activity

A series of N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives were synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies contribute to the development of new therapeutic agents targeting pain and inflammation (Deep et al., 2012).

Aldose Reductase Inhibitors with Antioxidant Activity

Research into substituted benzenesulfonamides has shown potential for compounds with similar structures in acting as aldose reductase inhibitors (ARIs) with antioxidant activity. These findings are significant for the management of diabetic complications, demonstrating the versatility of thiazolidine-based compounds in medicinal chemistry (Alexiou & Demopoulos, 2010).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-31-18-7-4-15(5-8-18)23-26-24(34-27-23)16-6-9-22(30)28(13-16)14-21(29)25-17-10-19(32-2)12-20(11-17)33-3/h4-13H,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBENSGJUWTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

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